molecular formula C12H16ClN3 B11872610 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride CAS No. 1171954-22-5

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride

Cat. No.: B11872610
CAS No.: 1171954-22-5
M. Wt: 237.73 g/mol
InChI Key: YIGPMBOZQYYMAL-UHFFFAOYSA-N
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Description

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a quinoline ring substituted with hydrazino and methyl groups.

Preparation Methods

The synthesis of 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride typically involves the reaction of 2,6,8-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride can be compared with other hydrazino-substituted quinolines, such as:

  • 4-Hydrazinoquinoline
  • 2,6-Dimethyl-4-hydrazinoquinoline
  • 8-Methyl-4-hydrazinoquinoline

These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical reactivity and biological activity. The unique combination of substituents in this compound makes it particularly useful for specific research applications .

Properties

CAS No.

1171954-22-5

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(2,6,8-trimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-8(2)12-10(5-7)11(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

YIGPMBOZQYYMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NN)C.Cl

Origin of Product

United States

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